Cas no 51115-69-6 (Butanamide,N,N,2,3-tetramethyl-2-(1-methylethyl)-)
51115-69-6 structure
Product Name:Butanamide,N,N,2,3-tetramethyl-2-(1-methylethyl)-
CAS No:51115-69-6
MF:C11H23NO
MW:185.306423425674
CID:372048
PubChem ID:3016597
Update Time:2025-04-19
Butanamide,N,N,2,3-tetramethyl-2-(1-methylethyl)- Chemical and Physical Properties
Names and Identifiers
-
- Butanamide,N,N,2,3-tetramethyl-2-(1-methylethyl)-
- 2-isopropyl-N,N,2,3-tetramethylbutyramide
- N,N,2,3-tetramethyl-2-propan-2-ylbutanamide
- N,N,2,3-tetramethyl-2-(1-methylethyl)butanamide
- 51115-69-6
- NS00032207
- EINECS 256-977-0
- SCHEMBL2947259
- DTXSID60199126
-
- Inchi: 1S/C11H23NO/c1-8(2)11(5,9(3)4)10(13)12(6)7/h8-9H,1-7H3
- InChI Key: ZYQWAFXFBQUZGE-UHFFFAOYSA-N
- SMILES: O=C(C(C)(C(C)C)C(C)C)N(C)C
Computed Properties
- Exact Mass: 185.17809
- Monoisotopic Mass: 185.177964
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 175
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.7
- Topological Polar Surface Area: 20.3
Experimental Properties
- Density: 0.86
- Boiling Point: 224.3°Cat760mmHg
- Flash Point: 78.2°C
- Refractive Index: 1.439
- PSA: 20.31
Butanamide,N,N,2,3-tetramethyl-2-(1-methylethyl)- Related Literature
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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